molecular formula C13H24Si2 B080834 Silane, (phenylmethylene)bis(trimethyl- CAS No. 14595-77-8

Silane, (phenylmethylene)bis(trimethyl-

Katalognummer B080834
CAS-Nummer: 14595-77-8
Molekulargewicht: 236.5 g/mol
InChI-Schlüssel: NISUIYZIODIZTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (phenylmethylene)bis(trimethyl-) is a chemical compound that belongs to the class of silanes. It is also known as phenyltrimethylsilane. This compound is widely used in scientific research due to its unique properties. The purpose of

Wirkmechanismus

Silane, (phenylmethylene)bis(trimethyl-) reacts with various functional groups such as alcohols, amines, and carboxylic acids to form stable silyl ethers, silyl amines, and silyl esters, respectively. These silyl derivatives can be easily deprotected under mild conditions to regenerate the original functional group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, (phenylmethylene)bis(trimethyl-) on living organisms. However, it is known to be a non-toxic compound and does not have any adverse effects on human health.

Vorteile Und Einschränkungen Für Laborexperimente

Silane, (phenylmethylene)bis(trimethyl-) has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also a versatile reagent that can be used for the synthesis of various organic compounds. However, it has some limitations such as its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the use of silane, (phenylmethylene)bis(trimethyl-) in scientific research. One of the potential applications is in the synthesis of silicon-containing polymers for various industrial applications. Additionally, it can be used as a protecting group for the synthesis of complex organic molecules. Further research is needed to explore the potential applications of this compound in various fields of science.
Conclusion:
Silane, (phenylmethylene)bis(trimethyl-) is a versatile compound that has several applications in scientific research. Its unique properties make it a valuable reagent for the synthesis of various organic compounds. Further research is needed to explore its potential applications in various fields of science.

Synthesemethoden

Silane, (phenylmethylene)bis(trimethyl-) can be synthesized by reacting phenylmethyl chloride with trimethylsilane in the presence of a strong base such as sodium hydride. The reaction takes place at room temperature and produces silane, (phenylmethylene)bis(trimethyl-) in good yield.

Wissenschaftliche Forschungsanwendungen

Silane, (phenylmethylene)bis(trimethyl-) is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a protecting group for alcohols, amines, and carboxylic acids. Additionally, it is used as a precursor for the synthesis of silicon-containing polymers.

Eigenschaften

CAS-Nummer

14595-77-8

Produktname

Silane, (phenylmethylene)bis(trimethyl-

Molekularformel

C13H24Si2

Molekulargewicht

236.5 g/mol

IUPAC-Name

trimethyl-[phenyl(trimethylsilyl)methyl]silane

InChI

InChI=1S/C13H24Si2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3

InChI-Schlüssel

NISUIYZIODIZTR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C

Kanonische SMILES

C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C

Andere CAS-Nummern

14595-77-8

Synonyme

Silane,(phenylmethylene)bis[trimethyl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.